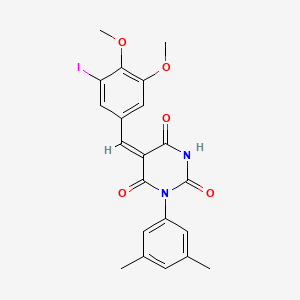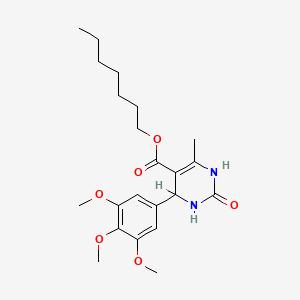![molecular formula C10H12F3O3P B11694311 Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid](/img/structure/B11694311.png)
Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル[2,2,2-トリフルオロ-1-(3-メトキシフェニル)エチル]ホスフィン酸は、トリフルオロメチル基、メトキシフェニル基、ホスフィン酸部分を含む独特の構造を持つ化学化合物です。
準備方法
合成経路と反応条件
メチル[2,2,2-トリフルオロ-1-(3-メトキシフェニル)エチル]ホスフィン酸の合成は、一般的に3-メトキシベンズアルデヒドとトリフルオロアセトアルデヒド、ホスフィン酸誘導体を反応させることを含みます。反応条件には、ルイス酸などの触媒の使用が含まれることが多く、収率と純度を最適化するために、特定の温度と圧力条件が必要になる場合があります。
工業的生産方法
この化合物の工業的生産には、ラボと同じような反応条件を用いた大規模合成が含まれる場合がありますが、効率性とコスト効率を重視して最適化されます。これには、一貫した品質と高スループットを確保するために、連続フロー反応器と自動システムが含まれる場合があります。
化学反応の分析
反応の種類
メチル[2,2,2-トリフルオロ-1-(3-メトキシフェニル)エチル]ホスフィン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するホスホン酸を生成するために酸化することができます。
還元: 還元反応は、異なる官能基を持つホスフィン酸誘導体を生成することができます。
置換: トリフルオロメチル基とメトキシ基は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。反応条件は異なる場合がありますが、多くの場合、制御された温度とジクロロメタンやエタノールなどの溶媒の使用が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりホスホン酸が生成される場合がありますが、置換反応はさまざまな官能化誘導体を生成する可能性があります。
科学研究への応用
メチル[2,2,2-トリフルオロ-1-(3-メトキシフェニル)エチル]ホスフィン酸は、いくつかの科学研究アプリケーションを持っています。
化学: 特に炭素-リン結合の形成において、有機合成の試薬として使用されます。
生物学: その独特の構造的特徴のために、生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果が検討されています。
工業: 独特の特性を持つ特殊化学物質や材料の開発に利用されています。
科学的研究の応用
Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
メチル[2,2,2-トリフルオロ-1-(3-メトキシフェニル)エチル]ホスフィン酸がその効果を発揮するメカニズムは、特定の分子標的との相互作用を含みます。これらには、ホスフィン酸部分を認識し、生化学的経路のモジュレーションにつながる酵素や受容体が含まれる場合があります。トリフルオロメチル基とメトキシ基は、化合物の結合親和性と特異性を高めることができます。
類似化合物の比較
類似化合物
トリフルオロメタンスルホン酸メチル: 類似のトリフルオロメチル官能基を持つ強力なメチル化剤。
ヘキサフルオロイソプロピルメタクリレート: トリフルオロメチル基を含み、ポリマー化学で使用されます。
独自性
メチル[2,2,2-トリフルオロ-1-(3-メトキシフェニル)エチル]ホスフィン酸は、トリフルオロメチル基、メトキシフェニル基、ホスフィン酸基の組み合わせにより独自性があります。この独特の構造は、他の類似化合物では満たせない特定のアプリケーションに役立つ、独特の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
Methyl trifluoromethanesulfonate: A powerful methylating agent with similar trifluoromethyl functionality.
Hexafluoroisopropyl methacrylate: Contains a trifluoromethyl group and is used in polymer chemistry.
Uniqueness
Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid is unique due to the combination of its trifluoromethyl, methoxyphenyl, and phosphinic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C10H12F3O3P |
|---|---|
分子量 |
268.17 g/mol |
IUPAC名 |
methyl-[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid |
InChI |
InChI=1S/C10H12F3O3P/c1-16-8-5-3-4-7(6-8)9(10(11,12)13)17(2,14)15/h3-6,9H,1-2H3,(H,14,15) |
InChIキー |
ASHRFZKCIGXXFD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)P(=O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694234.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694247.png)
![N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11694255.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694266.png)


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11694275.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694298.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11694303.png)

![1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11694308.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
